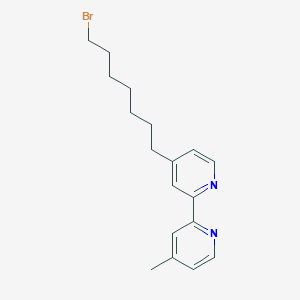
4-(7-Bromoheptyl)-4'-methyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bromine atom attached to a heptyl chain, which is further connected to a bipyridine core. The bipyridine core is a common ligand in coordination chemistry, known for its ability to form stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine typically involves the following steps:
Bromination of Heptane: Heptane is brominated to form 7-bromoheptane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Coupling with 4’-methyl-2,2’-bipyridine: The 7-bromoheptane is then coupled with 4’-methyl-2,2’-bipyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, forming different oxidation states.
Coordination Reactions: The bipyridine core can coordinate with metal ions to form complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coordination Reactions: Metal salts like copper(II) sulfate or nickel(II) chloride are used in the presence of coordinating solvents like acetonitrile.
Major Products
Substitution Reactions: Products include azidoheptyl, thiolheptyl, and alkoxyheptyl derivatives.
Oxidation and Reduction Reactions: Products include various oxidation states of the bipyridine core.
Coordination Reactions: Metal-bipyridine complexes with different geometries and properties.
Scientific Research Applications
4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes for catalysis and material science.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug design and development, particularly in the creation of metal-based drugs.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine is primarily related to its ability to coordinate with metal ions. The bipyridine core acts as a chelating ligand, forming stable complexes with metal ions. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
Comparison with Similar Compounds
Similar Compounds
4-(7-Bromoheptyl)-1H-pyrazole: Similar in structure but with a pyrazole core instead of bipyridine.
N-(7-bromoheptyl)phthalimide: Contains a phthalimide group instead of bipyridine.
Phthalic acid, 7-bromoheptyl heptyl ester: Contains a phthalic acid ester group instead of bipyridine.
Uniqueness
4-(7-Bromoheptyl)-4’-methyl-2,2’-bipyridine is unique due to its bipyridine core, which provides strong coordination capabilities with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in coordination chemistry and related applications.
Properties
CAS No. |
134706-75-5 |
|---|---|
Molecular Formula |
C18H23BrN2 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-[4-(7-bromoheptyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C18H23BrN2/c1-15-8-11-20-17(13-15)18-14-16(9-12-21-18)7-5-3-2-4-6-10-19/h8-9,11-14H,2-7,10H2,1H3 |
InChI Key |
PFJUCSUTXMEFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


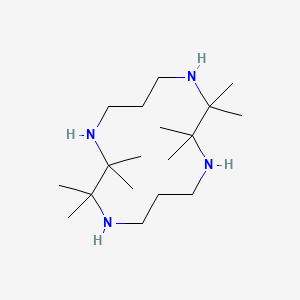
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
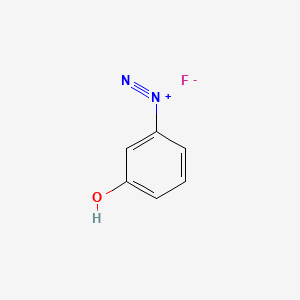
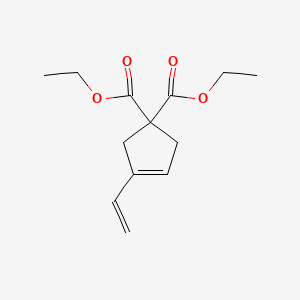

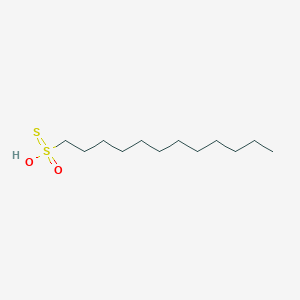
![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
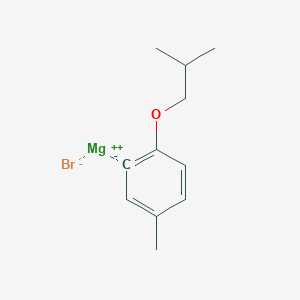
![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

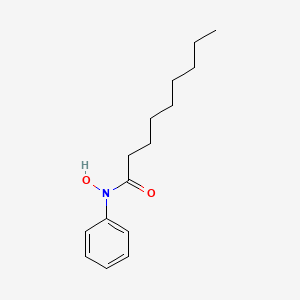
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
